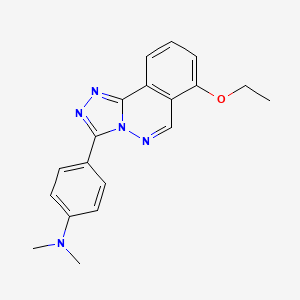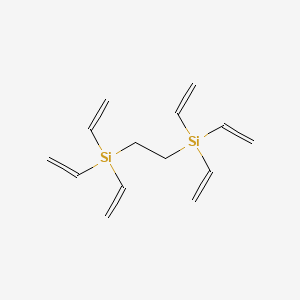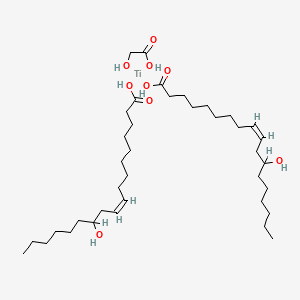
Di(12-hydroxyoleoyl) glycolyl titanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(12-hydroxyoleoyl) glycolyl titanate is a titanate coupling agent known for its ability to enhance the properties of composite materials. These compounds are often used to improve the adhesion between inorganic fillers and organic polymers, making them valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Di(12-hydroxyoleoyl) glycolyl titanate can be synthesized through a hydrothermal method. This involves reacting titanium tetraisopropoxide with 12-hydroxyoleic acid and glycolic acid under controlled conditions. The reaction typically takes place at elevated temperatures (110°C to 180°C) and pressures, resulting in the formation of the titanate compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method is favored due to its simplicity, cost-effectiveness, and environmentally friendly nature. The process can be optimized to produce high yields of the compound with desirable properties .
化学反応の分析
Types of Reactions
Di(12-hydroxyoleoyl) glycolyl titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the titanate structure, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different titanate oxides, while substitution reactions can produce a variety of modified titanate compounds .
科学的研究の応用
Di(12-hydroxyoleoyl) glycolyl titanate has a wide range of scientific research applications:
作用機序
The mechanism of action of di(12-hydroxyoleoyl) glycolyl titanate involves its ability to form strong chemical bonds with both inorganic fillers and organic polymers. This dual functionality allows it to act as a molecular bridge, enhancing the adhesion and compatibility between different materials. The compound’s molecular targets include hydroxyl groups on the filler surface and functional groups on the polymer chains .
類似化合物との比較
Similar Compounds
- Isopropyl triisostearoyl titanate
- Isopropyl triacryl titanate
- Isopropyl di(dodecyl benzenesulfonyl) titanate
- Isopropyl tri(dioctylphosphato) titanate
Uniqueness
Di(12-hydroxyoleoyl) glycolyl titanate stands out due to its specific combination of 12-hydroxyoleic acid and glycolic acid, which imparts unique properties such as enhanced biocompatibility and improved mechanical strength. This makes it particularly valuable in applications requiring both strong adhesion and compatibility with biological systems .
特性
CAS番号 |
68443-47-0 |
|---|---|
分子式 |
C38H72O9Ti |
分子量 |
720.8 g/mol |
IUPAC名 |
2-hydroxyacetic acid;(Z)-12-hydroxyoctadec-9-enoic acid;titanium |
InChI |
InChI=1S/2C18H34O3.C2H4O3.Ti/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2(4)5;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3H,1H2,(H,4,5);/b2*12-9-;; |
InChIキー |
UIWUZFAPNLNBHX-MEIQQRBCSA-N |
異性体SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.C(O)C(=O)O.[Ti] |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(=O)O)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


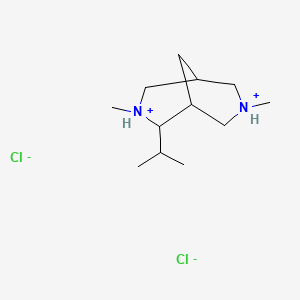
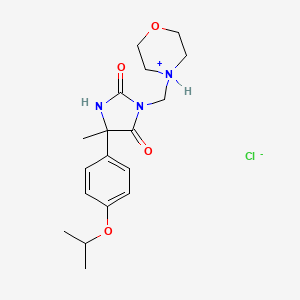
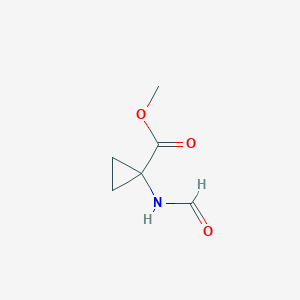
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
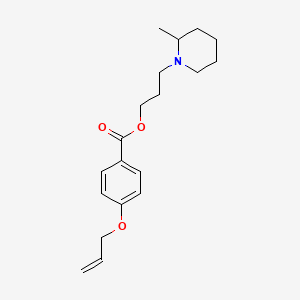
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
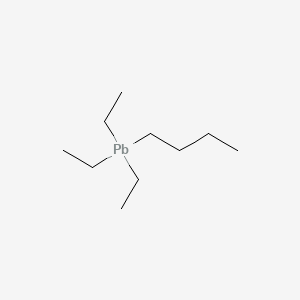
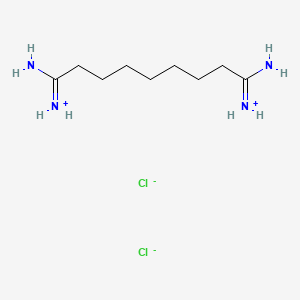
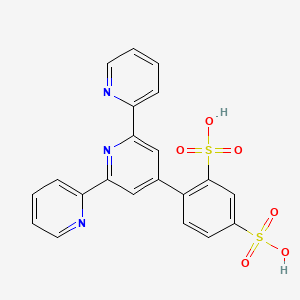
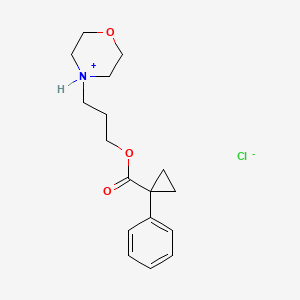
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
